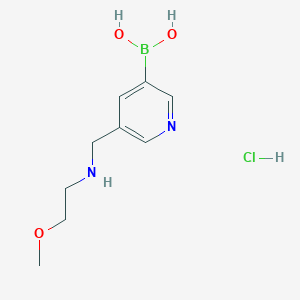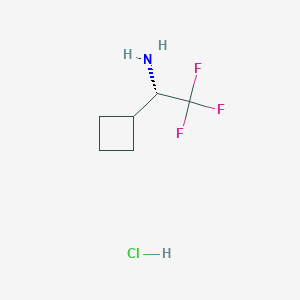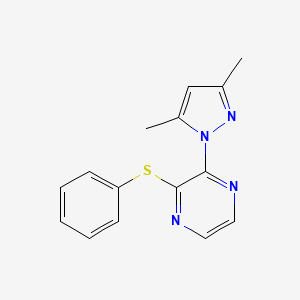
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H16BClN2O3 and a molecular weight of 246.5 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride can be compared with other similar compounds, such as:
- 4-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
- 6-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications.
Properties
Molecular Formula |
C9H16BClN2O3 |
|---|---|
Molecular Weight |
246.50 g/mol |
IUPAC Name |
[5-[(2-methoxyethylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H15BN2O3.ClH/c1-15-3-2-11-5-8-4-9(10(13)14)7-12-6-8;/h4,6-7,11,13-14H,2-3,5H2,1H3;1H |
InChI Key |
AWCGHZMFABMQLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CNCCOC)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)



![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)


![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)


![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
